molecular formula C12H15NO6 B13997795 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid CAS No. 7473-21-4

2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid

Katalognummer: B13997795
CAS-Nummer: 7473-21-4
Molekulargewicht: 269.25 g/mol
InChI-Schlüssel: WXEYSHVJIRSXDS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid is a complex organic compound with a pyrrole ring structure. This compound is characterized by the presence of ethoxycarbonyl and methoxycarbonyl groups attached to the pyrrole ring, along with a methyl group and an acetic acid moiety. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid typically involves multi-step organic reactions One common method includes the condensation of ethyl acetoacetate with an appropriate amine to form the pyrrole ring Subsequent esterification and carboxylation reactions introduce the ethoxycarbonyl and methoxycarbonyl groups, respectively

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines and alcohols can be used under acidic or basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Wissenschaftliche Forschungsanwendungen

2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is used in studies related to enzyme inhibition and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(1H-pyrrol-2-yl)acetic acid: This compound has a similar pyrrole ring structure but lacks the ethoxycarbonyl and methoxycarbonyl groups.

    (2,5-Dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid: Another related compound with a different substitution pattern on the pyrrole ring.

Uniqueness

The presence of both ethoxycarbonyl and methoxycarbonyl groups in 2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid distinguishes it from other similar compounds

Eigenschaften

CAS-Nummer

7473-21-4

Molekularformel

C12H15NO6

Molekulargewicht

269.25 g/mol

IUPAC-Name

2-(5-ethoxycarbonyl-3-methoxycarbonyl-4-methyl-1H-pyrrol-2-yl)acetic acid

InChI

InChI=1S/C12H15NO6/c1-4-19-12(17)10-6(2)9(11(16)18-3)7(13-10)5-8(14)15/h13H,4-5H2,1-3H3,(H,14,15)

InChI-Schlüssel

WXEYSHVJIRSXDS-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C(=C(N1)CC(=O)O)C(=O)OC)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.